4-phenyl-N-(1,3-thiazol-2-yl)butanamide
Description
4-Phenyl-N-(1,3-thiazol-2-yl)butanamide is a thiazole-based amide compound characterized by a butanamide backbone linked to a phenyl group at the C4 position and a 1,3-thiazol-2-yl moiety at the terminal nitrogen. Thiazole derivatives are pharmacologically significant due to their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties . The compound’s structure combines the rigidity of the thiazole ring with the flexibility of the butanamide chain, making it a candidate for structure-activity relationship (SAR) studies.
Key structural features:
- Thiazole ring: Contributes to π-π stacking interactions and hydrogen bonding.
- Phenyl group: Enhances lipophilicity and influences receptor binding.
- Butanamide linker: Provides conformational flexibility.
Properties
Molecular Formula |
C13H14N2OS |
|---|---|
Molecular Weight |
246.33g/mol |
IUPAC Name |
4-phenyl-N-(1,3-thiazol-2-yl)butanamide |
InChI |
InChI=1S/C13H14N2OS/c16-12(15-13-14-9-10-17-13)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8H2,(H,14,15,16) |
InChI Key |
LWPRIYRSEGZFND-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=NC=CS2 |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=NC=CS2 |
solubility |
28.5 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key analogues and their distinguishing features:
Key Differences and Implications
Heterocyclic Core Modifications
- Thiazole vs. This modification may alter pharmacokinetic properties like solubility and metabolic stability.
Substituent Effects
- Electron-Withdrawing Groups : The 2,4-dichloro substitution on the benzamide analogue likely enhances electrophilicity, improving interactions with nucleophilic residues in target proteins.
- Sulfonamide Functionalization : The sulfonamide group in introduces strong hydrogen-bonding capability and acidity, which could improve water solubility but may reduce blood-brain barrier permeability.
Research Findings and Spectral Comparisons
Spectroscopic Data
- IR Spectroscopy :
- NMR Data :
- Protons adjacent to the thiazole ring (e.g., CH₂ in butanamide) resonate at δ 2.5–3.5 ppm in ¹H-NMR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
